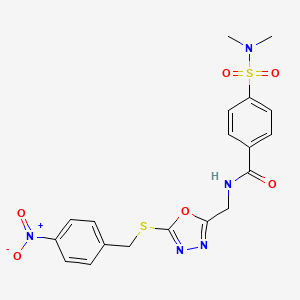

![molecular formula C15H9N3O3S B2435036 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol CAS No. 914224-34-3](/img/structure/B2435036.png)

2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol

Übersicht

Beschreibung

“2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is a chemical compound that has been studied for its potential antimycobacterial properties . It is part of a series of imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives . The most active derivative in this series, IT10, carries a 4-nitro phenyl moiety .

Molecular Structure Analysis

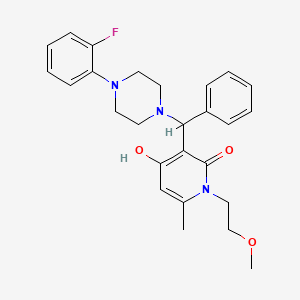

The molecular structure of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” is characterized by the presence of an imidazo[2,1-b]thiazole core and a 4-nitrophenyl moiety . The compounds in this series were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Wissenschaftliche Forschungsanwendungen

Antimycobacterial Agents

The compound has been used in the design and synthesis of novel imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives as antimycobacterial agents. These derivatives have shown significant activity against Mycobacterium tuberculosis (Mtb) H37Ra .

Anticancer Agents

Benzo[d]imidazo[2,1-b]thiazoles, which include the compound , have been reported to serve as powerful anticancer agents .

Anxiolytic Agents

These compounds have also been reported to serve as potent non-sedative anxiolytic agents .

PET Imaging Probes

They have been used as PET imaging probes of β-amyloid plaques in the brains of Alzheimer’s patients .

Kinase Inhibitors

Benzo[d]imidazo[2,1-b]thiazoles have been reported to act as kinase inhibitors .

Antimicrobial Agents

These compounds have been reported to serve as antimicrobially active molecules .

Treatment for Nerve Function Loss

Benzo[d]oxazole derivatives, which are structurally related to the compound , have been used to treat interval loss of nerve function .

Synthesis of Bioactive Compounds

The compound has been used in the synthesis of bioactive compounds, expanding the repertoire of reaction types in heterocyclic chemistry .

Zukünftige Richtungen

The future directions for the study of “2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol” and related compounds could involve further exploration of their antimycobacterial properties, particularly against Mycobacterium tuberculosis . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis for potential therapeutic applications .

Wirkmechanismus

Target of Action

The primary target of 2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .

Mode of Action

The compound interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb .

Biochemical Pathways

The affected pathway is the pantothenate biosynthesis pathway . By inhibiting Pantothenate synthetase, the compound disrupts the production of pantothenate, a precursor of coenzyme A. This disruption affects various downstream processes that rely on coenzyme A, including fatty acid synthesis and energy metabolism .

Pharmacokinetics

The compound was designed and synthesized with in silico admet prediction, suggesting that it likely has favorable pharmacokinetic properties .

Result of Action

The compound exhibits significant antitubercular activity. The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra . Furthermore, no acute cellular toxicity was observed (>128 μM) towards the MRC-5 lung fibroblast cell line .

Eigenschaften

IUPAC Name |

2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O3S/c19-11-5-6-13-14(7-11)22-15-16-12(8-17(13)15)9-1-3-10(4-2-9)18(20)21/h1-8,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKPMFCYLRAGSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C4=C(C=C(C=C4)O)SC3=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

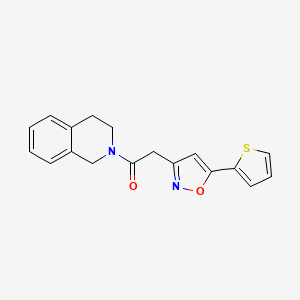

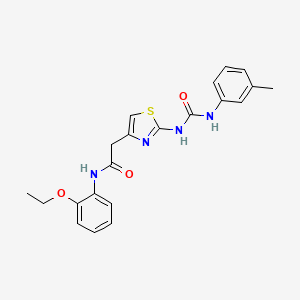

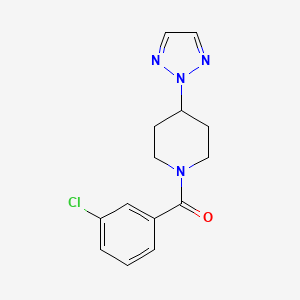

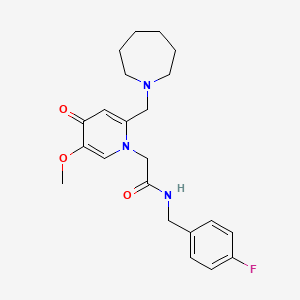

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(But-2-yn-1-yloxy)-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2434955.png)

![N-[2-(2,4-dichlorophenoxy)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B2434958.png)

![3-methyl-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2434959.png)

![Heptyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2434970.png)

![2-((2-Methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2434975.png)